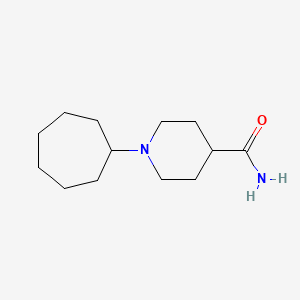![molecular formula C14H13FN2O2S B4881152 N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B4881152.png)
N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide, also known as TH-302, is a novel hypoxia-activated prodrug that has been developed for cancer treatment. This prodrug is activated under hypoxic conditions, which are commonly found in the tumor microenvironment. TH-302 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide is a prodrug that is activated under hypoxic conditions. The prodrug is converted into its active form by a chemical reaction that is catalyzed by the enzyme nitroreductase, which is overexpressed in hypoxic tumor cells. The active form of N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide then selectively targets and kills hypoxic tumor cells by inducing DNA damage and apoptosis.
Biochemical and Physiological Effects
N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has been shown to decrease tumor hypoxia, induce tumor cell death, and inhibit tumor growth. N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has also been shown to increase tumor oxygenation, which can enhance the efficacy of other cancer therapies.
Advantages and Limitations for Lab Experiments
N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has several advantages for use in laboratory experiments. The prodrug is stable and can be easily synthesized in large quantities. N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide also has potent antitumor activity against a wide range of cancer types. However, N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has some limitations for use in laboratory experiments. The prodrug is activated under hypoxic conditions, which can be difficult to replicate in vitro. N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide also has a short half-life, which can limit its efficacy in vivo.
Future Directions
There are several future directions for the development of N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide. One direction is to explore the use of N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide in combination with other cancer therapies, such as immunotherapy and targeted therapy. Another direction is to develop new hypoxia-activated prodrugs that have improved pharmacokinetic properties and efficacy. Additionally, the development of new imaging techniques that can accurately measure tumor hypoxia could enhance the clinical utility of N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide.
Synthesis Methods
The synthesis of N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide involves a series of chemical reactions. The starting material for the synthesis is 2-(4-fluoro-2-methylphenyl)ethylamine, which is reacted with ethyl chloroformate to form the corresponding carbamate. This carbamate is then reacted with thiophene-2-carboxylic acid to form N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide.
Scientific Research Applications
N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer. These studies have shown that N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has potent antitumor activity against a wide range of cancer types, including pancreatic, breast, lung, and colon cancers. N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
properties
IUPAC Name |
N-[2-(4-fluoro-2-methylanilino)-2-oxoethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S/c1-9-7-10(15)4-5-11(9)17-13(18)8-16-14(19)12-3-2-6-20-12/h2-7H,8H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBXPPOSRITTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![butyl 4-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4881102.png)
![1-(4-bromophenyl)-3-[(4-chlorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4881105.png)

![1-(3-chloro-4-methylphenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881110.png)
![methyl 5-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-2-chlorobenzoate](/img/structure/B4881115.png)
![N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B4881116.png)
![7-{[(5-methyl-1H-benzimidazol-2-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4881120.png)
![methyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate](/img/structure/B4881135.png)
![methyl 1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-L-prolinate](/img/structure/B4881142.png)
![N~1~-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4881143.png)
![N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B4881151.png)